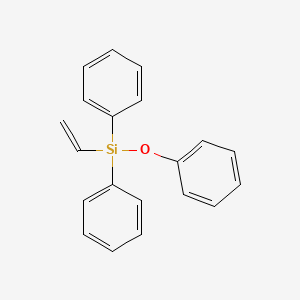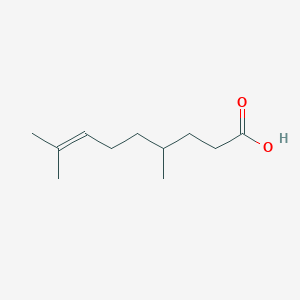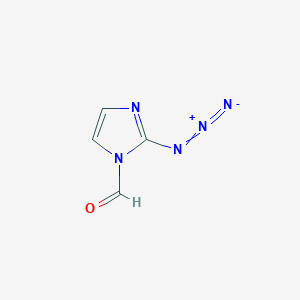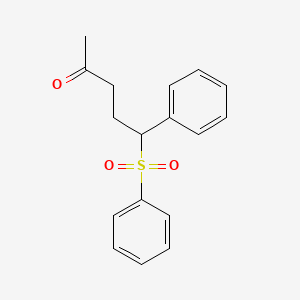
Benzyl dodecylmethanimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl dodecylmethanimidothioate is an organic compound with the molecular formula C20H33NS It is characterized by the presence of a benzyl group attached to a dodecyl chain through a methanimidothioate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl dodecylmethanimidothioate typically involves the reaction of benzyl chloride with dodecylamine in the presence of a base, followed by the addition of carbon disulfide. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Sodium or potassium hydroxide
The reaction proceeds through the formation of an intermediate dodecylbenzylamine, which then reacts with carbon disulfide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl dodecylmethanimidothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
Benzyl dodecylmethanimidothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of Benzyl dodecylmethanimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may disrupt cell membranes or interfere with metabolic pathways, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl dodecylamine: Similar structure but lacks the thioate group.
Dodecylbenzene: Contains a benzene ring attached to a dodecyl chain but lacks the methanimidothioate linkage.
Benzyl thiocyanate: Contains a thiocyanate group instead of the methanimidothioate linkage.
Uniqueness
Benzyl dodecylmethanimidothioate is unique due to the presence of the methanimidothioate linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
63035-77-8 |
|---|---|
Formule moléculaire |
C20H33NS |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
benzyl N-dodecylmethanimidothioate |
InChI |
InChI=1S/C20H33NS/c1-2-3-4-5-6-7-8-9-10-14-17-21-19-22-18-20-15-12-11-13-16-20/h11-13,15-16,19H,2-10,14,17-18H2,1H3 |
Clé InChI |
SOPKRUIXVKAKFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN=CSCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one](/img/structure/B14514255.png)


![1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene](/img/structure/B14514269.png)

![1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14514277.png)


![2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid](/img/structure/B14514316.png)


![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)

![Methyl 3-[bis(diethylamino)phosphoryl]propanoate](/img/structure/B14514349.png)
